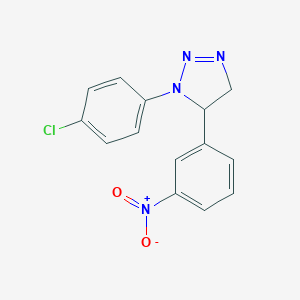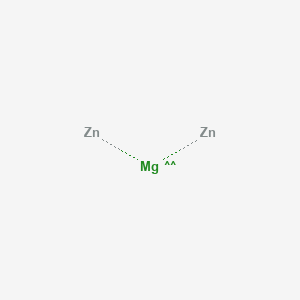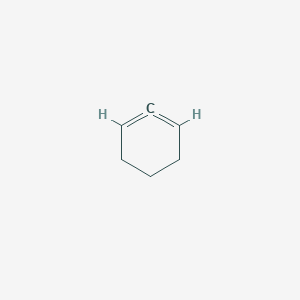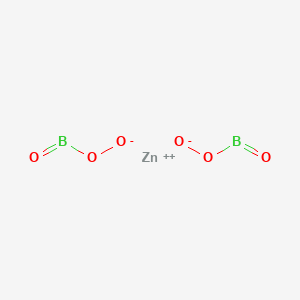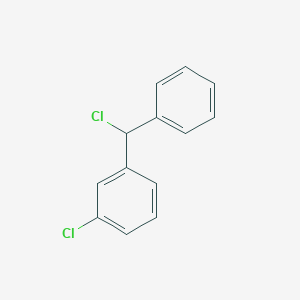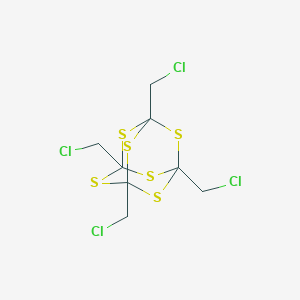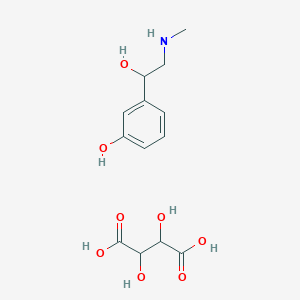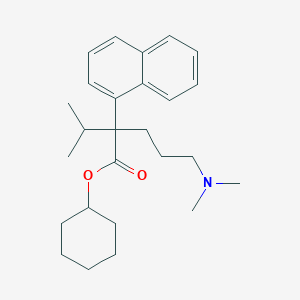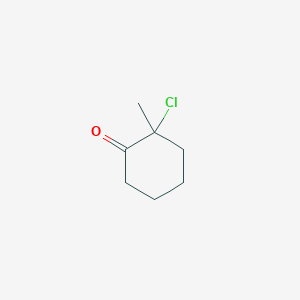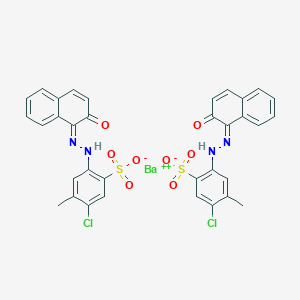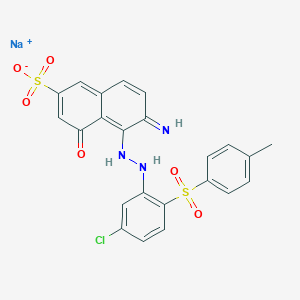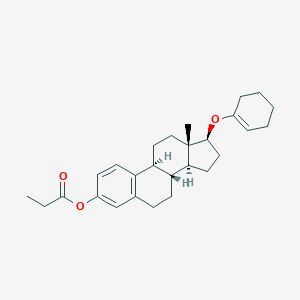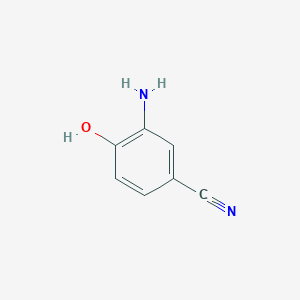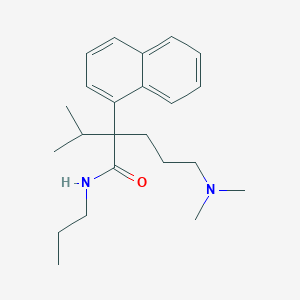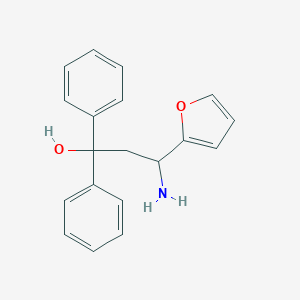
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol, commonly known as DFP, is a chiral compound with a molecular formula of C20H21NO2. DFP is a versatile compound with a wide range of applications in scientific research.
科学研究应用
DFP has been extensively used in scientific research due to its chiral nature and its ability to selectively bind to certain receptors. DFP has been used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, DFP has been used as a probe to study the mechanism of action of certain enzymes and receptors.
作用机制
DFP acts as a chiral ligand and selectively binds to certain receptors, leading to a variety of biochemical and physiological effects. DFP has been shown to bind to the α1-adrenergic receptor, the β-adrenergic receptor, and the dopamine receptor. The binding of DFP to these receptors can lead to the activation or inhibition of various signaling pathways and physiological responses.
生化和生理效应
The biochemical and physiological effects of DFP are dependent on the receptor it binds to. DFP has been shown to have a variety of effects, including the activation of the sympathetic nervous system, the inhibition of platelet aggregation, and the modulation of dopamine signaling. Additionally, DFP has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
DFP is a versatile compound that can be used in a variety of lab experiments. Its chiral nature allows for the determination of enantiomeric purity, and its ability to selectively bind to certain receptors allows for the study of specific biochemical and physiological pathways. However, DFP also has limitations, including its potential toxicity and the need for careful handling due to its chiral nature.
未来方向
There are several potential future directions for research involving DFP. One area of interest is the development of new chiral catalysts for asymmetric synthesis. Additionally, the use of DFP as a probe to study the mechanism of action of certain enzymes and receptors could lead to a better understanding of these pathways. Finally, the development of new derivatives of DFP with improved selectivity and reduced toxicity could lead to new therapeutic applications.
合成方法
DFP can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-3-(2-furyl)propanone with sodium borohydride, the reduction of 1,1-diphenyl-3-(2-furyl)propanone oxime with lithium aluminum hydride, and the reductive amination of 1,1-diphenyl-3-(2-furyl)propanone with ammonia and sodium borohydride.
属性
CAS 编号 |
14717-63-6 |
|---|---|
产品名称 |
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol |
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
3-amino-3-(furan-2-yl)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C19H19NO2/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |
InChI 键 |
FVARIOYYFNHHHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



